molecular formula C14H15N3O2 B2565034 N-(2-(cyclopropylamino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1155605-70-1

N-(2-(cyclopropylamino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No. B2565034
CAS RN: 1155605-70-1
M. Wt: 257.293
InChI Key: KGEPHEHCDBLYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(cyclopropylamino)-2-oxoethyl)-1H-indole-3-carboxamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural substances and pharmaceuticals, a carboxamide group, which is often found in various drug molecules due to its bioactive properties, and a cyclopropylamino group, which can be found in various pharmaceuticals and can contribute to the biological activity of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the indole ring, the introduction of the carboxamide group, and the attachment of the cyclopropylamino group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the carboxamide group, and the cyclopropylamino group. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. The indole ring is known to participate in electrophilic substitution reactions, while the carboxamide group can undergo hydrolysis, among other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Highly Chemoselective Synthesis of Indole Derivatives

Researchers have developed an efficient synthesis method for polysubstituted indoles, which are valuable for academic research and practical applications due to their wide range of potential uses. This method highlights the synthesis of indole derivatives with flexible substituent patterns, offering a predictable approach to these compounds under mild conditions, ensuring high yields and chemoselectivity (Yu Wang et al., 2023).

Anticancer and Antimicrobial Activity of Indole-Pyrimidine Hybrids

A study described the synthesis of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives with significant in vitro anticancer activity against HeLa, HepG2, and MCF-7 cells. Additionally, these compounds showed potent antimicrobial activity, suggesting their potential as therapeutic agents (N. Gokhale et al., 2017).

Antituberculosis Agents

Indole-2-carboxamides have been identified as a new class of antituberculosis agents, with some derivatives showing improved activity compared to standard TB drugs. These findings highlight the potential of indole-2-carboxamides in developing new treatments for tuberculosis (R. R. Kondreddi et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, such as in pharmaceuticals or materials science. This could involve testing its biological activity, studying its physical and chemical properties in more detail, and optimizing its synthesis .

properties

IUPAC Name

N-[2-(cyclopropylamino)-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-13(17-9-5-6-9)8-16-14(19)11-7-15-12-4-2-1-3-10(11)12/h1-4,7,9,15H,5-6,8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEPHEHCDBLYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclopropylamino)-2-oxoethyl)-1H-indole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.